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carboxylic acid

Cat. No.: B1528421 Get Quote

The imidazo[1,2-a]pyridine ring system, a fused bicyclic nitrogen-containing heterocycle, is

recognized in medicinal chemistry as a "privileged scaffold."[1][2] This designation stems from

its recurring presence in molecules exhibiting a wide array of potent biological activities. Its

structural similarity to purines allows it to interact with a variety of biological targets, making it a

cornerstone for drug discovery. Marketed drugs such as Zolpidem (a sedative), Alpidem (an

anxiolytic), and Olprinone (a cardiotonic agent) feature this core, underscoring its therapeutic

relevance.[1][3][4]

Within this important class of compounds, derivatives of 5-Bromoimidazo[1,2-a]pyridine-2-
carboxylic acid represent a versatile platform for developing novel therapeutic agents. The

strategic placement of three key functional groups—the reactive bromo group at the C5

position, the carboxylic acid at the C2 position for amide coupling, and the nucleophilic C3

position for further functionalization—provides a rich chemical space for structural modification

and optimization of pharmacological activity. This guide offers a comprehensive overview of the

synthesis, properties, and applications of these derivatives for researchers and drug

development professionals.

Part 1: Synthesis and Functionalization Strategies
The construction and subsequent modification of the 5-bromo-imidazo[1,2-a]pyridine-2-

carboxylic acid core are pivotal for exploring its therapeutic potential. Synthetic strategies focus

on both building the core scaffold and site-selectively functionalizing it.
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Core Scaffold Synthesis
The most common and direct route to the imidazo[1,2-a]pyridine skeleton involves the

condensation reaction between a 2-aminopyridine and an α-halocarbonyl compound. For the

synthesis of the title compound and its esters, a substituted 2-aminopyridine is reacted with a

bromopyruvic acid derivative.

Representative Synthesis of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate: A key

precursor, 2-aminopyridin-3-ol, can be treated with ethyl bromopyruvate to yield ethyl 8-

hydroxyimidazo[1,2-a]pyridine-2-carboxylate.[5] This foundational reaction can be adapted

using 2-amino-6-bromopyridine to generate the 5-bromo analogue.

Key Functionalization Hotspots
The 5-bromoimidazo[1,2-a]pyridine-2-carboxylic acid scaffold offers three primary sites for

chemical modification, allowing for the generation of diverse compound libraries.

C2-Carboxylic Acid Derivatization: The carboxylic acid is an ideal handle for creating amide

libraries, which is a common strategy in drug discovery to modulate properties like cell

permeability, target binding, and metabolic stability. This is typically achieved by coupling the

acid with a wide range of primary or secondary amines using standard peptide coupling

reagents.[5]

C3-Position C-H Functionalization: The C3 position of the imidazo[1,2-a]pyridine ring is

electron-rich and highly nucleophilic, making it the most reactive site for electrophilic

substitution and C-H functionalization reactions.[4][6] Numerous methods have been

developed for arylation, amination, sulfonylation, and alkylation at this position, often utilizing

transition-metal catalysis or visible-light photoredox catalysis.[3][4] This allows for the

introduction of diverse substituents to explore structure-activity relationships (SAR).

C5-Bromo Group Modification: The bromine atom at the C5 position is a versatile functional

group for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira,

and Buchwald-Hartwig reactions. This enables the introduction of various aryl, heteroaryl,

alkynyl, and amino moieties, significantly expanding the accessible chemical diversity.

The following workflow illustrates the key synthetic and functionalization pathways for

generating derivatives from the core scaffold.
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Caption: General workflow for the synthesis and functionalization of 5-Bromoimidazo[1,2-
a]pyridine-2-carboxylic acid derivatives.

Part 2: Physicochemical Properties
The core compound and its simple derivatives have defined physicochemical properties that

are critical for their handling, formulation, and biological activity.
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Property
5-Bromoimidazo[1,2-
a]pyridine-2-carboxylic
acid

5-Bromoimidazo[1,2-
a]pyridine-2-carboxylic
acid methyl ester

Molecular Formula C₈H₅BrN₂O₂[7] C₉H₇BrN₂O₂[8]

Molecular Weight 241.04 g/mol [7] 255.07 g/mol [8]

CAS Number 1026201-52-4[7] 1092351-65-9[8]

Appearance Solid[7] Solid[8]

Storage Class Code N/A 11 - Combustible Solids[8]

Part 3: Biological Activity and Therapeutic
Applications
Derivatives of the imidazo[1,2-a]pyridine scaffold are known to possess a remarkably broad

spectrum of pharmacological activities.[9] The 5-bromo-2-carboxylic acid framework serves as

a template to develop agents for various therapeutic areas.

Anticancer Activity
This is one of the most extensively studied applications. Imidazo[1,2-a]pyridine derivatives

have demonstrated potent antiproliferative effects against a range of cancer cell lines, including

breast, colon, and melanoma.[4] The mechanism often involves the inhibition of key signaling

proteins. For example, some derivatives have been identified as novel kinase inhibitors

targeting PI3K and p38.[4] Recently, the scaffold has been utilized to develop covalent

inhibitors of KRAS G12C, a critical oncogene, highlighting its potential in targeted cancer

therapy.[10]

Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases, including cancer. Certain imidazo[1,2-

a]pyridine derivatives have shown significant anti-inflammatory effects.[11] Their mechanism of

action can involve the modulation of crucial inflammatory signaling pathways, such as STAT3

and NF-κB.[11] By inhibiting these pathways, these compounds can suppress the production of

pro-inflammatory mediators like iNOS and COX-2.[11]
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Other Therapeutic Areas
The versatility of the scaffold is evident from its activity in other domains:

Antiviral and Antibacterial: Various derivatives have been reported to have activity against

viruses and bacteria.[2][3]

Antiprotozoal: The scaffold has been explored for activity against protozoal infections.[4]

Central Nervous System (CNS): As exemplified by marketed drugs like Zolpidem, these

compounds can act as modulators of GABA-A receptors, leading to sedative and anxiolytic

effects.[1][2]

Part 4: Mechanism of Action and Key Signaling
Pathways
The biological effects of 5-bromoimidazo[1,2-a]pyridine-2-carboxylic acid derivatives are

underpinned by their interaction with specific molecular targets and signaling cascades. A

particularly important mechanism is the modulation of the STAT3/NF-κB signaling axis, which is

frequently dysregulated in cancer and inflammatory diseases.

In this pathway, inflammatory stimuli (like LPS) or growth factors can activate upstream kinases

that phosphorylate STAT3 and the IκB kinase (IKK) complex. Phosphorylated STAT3 dimerizes

and translocates to the nucleus to activate target gene expression. Simultaneously, activated

IKK phosphorylates IκBα, leading to its degradation and the release of the NF-κB (p50/p65)

dimer. NF-κB then translocates to the nucleus. Both transcription factors promote the

expression of genes involved in inflammation, cell survival, and proliferation, such as iNOS and

COX-2. Imidazo[1,2-a]pyridine derivatives can intervene at multiple points, for instance, by

inhibiting the phosphorylation of STAT3 or preventing the nuclear translocation of NF-κB

subunits.[11]
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Caption: Modulation of the STAT3/NF-κB signaling pathway by imidazo[1,2-a]pyridine

derivatives.

Part 5: Experimental Protocol: Amide Coupling
This protocol provides a general, self-validating procedure for synthesizing an amide derivative

from 5-bromoimidazo[1,2-a]pyridine-2-carboxylic acid.

Objective: To synthesize N-aryl/alkyl-5-bromoimidazo[1,2-a]pyridine-2-carboxamide.

Materials:

5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid (1.0 eq)

Desired amine (primary or secondary, 1.1 eq)

HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate) (1.2 eq)

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

Anhydrous DMF (N,N-Dimethylformamide)

Ethyl acetate (EtOAc)

Saturated aqueous sodium bicarbonate (NaHCO₃)

Brine (saturated aqueous NaCl)

Anhydrous magnesium sulfate (MgSO₄)

TLC plates (silica gel 60 F₂₅₄)

Silica gel for column chromatography

Procedure:

Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 5-
bromoimidazo[1,2-a]pyridine-2-carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF.
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Reagent Addition: Add the desired amine (1.1 eq), followed by DIPEA (3.0 eq). Stir the

solution for 5 minutes at room temperature.

Coupling Agent: Add HATU (1.2 eq) portion-wise to the stirred solution. An exotherm may be

observed.

Reaction Monitoring (Self-Validation): Allow the reaction to stir at room temperature. Monitor

the reaction progress by TLC (e.g., using a 1:1 Hexane:EtOAc mobile phase). The

consumption of the starting carboxylic acid (visualized by UV light and/or specific stains) and

the appearance of a new, typically less polar product spot indicates reaction progression.

The reaction is considered complete when the starting acid spot is no longer visible (typically

2-4 hours).

Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing

ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) to

remove unreacted acid and HATU byproducts, followed by brine (1x).

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate the filtrate under reduced pressure to obtain the crude product.

Purification (Self-Validation): Purify the crude residue by flash column chromatography on

silica gel using an appropriate solvent gradient (e.g., 0-50% ethyl acetate in hexanes). The

purity of the collected fractions should be confirmed by TLC before combining.

Characterization: Concentrate the pure fractions to yield the final amide product.

Characterize the compound using ¹H NMR, ¹³C NMR, and LC-MS to confirm its structure and

purity. The expected mass peak [M+H]⁺ should be observed in the LC-MS analysis.

Conclusion
The 5-bromoimidazo[1,2-a]pyridine-2-carboxylic acid scaffold is a highly valuable platform

in modern drug discovery. Its synthetic tractability, coupled with the diverse biological activities

of its derivatives, ensures its continued importance. The ability to systematically modify the C2,

C3, and C5 positions allows for fine-tuning of pharmacokinetic and pharmacodynamic

properties, making it an ideal starting point for developing novel therapeutics targeting a wide

range of diseases, from cancer to inflammatory disorders. This guide provides a foundational
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understanding for researchers to effectively leverage this privileged structure in their drug

development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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